3-(2,2-Dichlorovinyl)-5-phenylisoxazole
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Overview
Description
3-(2,2-Dichlorovinyl)-5-phenylisoxazole is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a dichlorovinyl group attached to an isoxazole ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichlorovinyl)-5-phenylisoxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing the dichlorovinyl and phenyl groups. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dichlorovinyl)-5-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorovinyl group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized isoxazole derivatives, while substitution reactions can produce various substituted isoxazoles.
Scientific Research Applications
3-(2,2-Dichlorovinyl)-5-phenylisoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-(2,2-Dichlorovinyl)-5-phenylisoxazole involves its interaction with specific molecular targets. The dichlorovinyl group can interact with enzymes or receptors, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
- 3-phenoxybenzyl (1RS,3RS;1RS,3SR)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate (Permethrin)
Uniqueness
3-(2,2-Dichlorovinyl)-5-phenylisoxazole is unique due to its isoxazole ring structure combined with the dichlorovinyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
132784-60-2 |
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Molecular Formula |
C11H7Cl2NO |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C11H7Cl2NO/c12-11(13)7-9-6-10(15-14-9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
UHKQVZNOJCRPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C=C(Cl)Cl |
Origin of Product |
United States |
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